molecular formula C8H5F2N3S B3117775 5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 226983-52-4

5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3117775
CAS No.: 226983-52-4
M. Wt: 213.21 g/mol
InChI Key: HNPMXVJEOKPEIH-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is an amine group (-NH2) and a 3,4-difluorophenyl group, which is a phenyl ring with fluorine atoms attached to the 3rd and 4th carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the 3,4-difluorophenyl group, and the amine group. The presence of the fluorine atoms could introduce interesting electronic properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group and the fluorine atoms. Amines are basic and nucleophilic, meaning they can donate electron pairs and participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1,3,4-Thiadiazoles, including derivatives like 5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine, are synthesized through various chemical reactions and characterized using techniques like IR and NMR spectroscopy. These compounds are often studied for their crystal and molecular structures using X-ray diffraction and DFT calculations (Ling, 2007); (Kerru et al., 2019).

Corrosion Inhibition

  • Thiadiazole derivatives, including 1,3,4-thiadiazole-2-amines, have been explored for their potential as corrosion inhibitors for metals like iron. Their inhibition performance is predicted through density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMXVJEOKPEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine

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